1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene
Description
1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene is a para-substituted benzene derivative featuring an allyloxy group (prop-2-en-1-yloxy) at position 1 and a trifluoromethylsulfanyl group (−SCF₃) at position 4. The allyloxy group introduces electron-donating character via oxygen lone pairs, while the −SCF₃ group is strongly electron-withdrawing due to the electronegative trifluoromethyl moiety.
Properties
IUPAC Name |
1-prop-2-enoxy-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3OS/c1-2-7-14-8-3-5-9(6-4-8)15-10(11,12)13/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQDIABVRGFLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30739593 | |
| Record name | 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653578-27-9 | |
| Record name | 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene typically involves the reaction of 4-hydroxybenzene with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the prop-2-en-1-yloxy group. The trifluoromethylsulfanyl group is introduced through a subsequent reaction with trifluoromethanesulfenyl chloride under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the trifluoromethylsulfanyl group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines, and organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a pharmacological agent. Its structural features suggest that it may interact with biological targets relevant to various diseases. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which are desirable traits in drug design.
Research indicates that compounds with similar structures have shown activity as inhibitors for certain enzymes and receptors, including glycine transporters, which are implicated in neuropharmacology. This suggests a possible application of 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene in developing treatments for neurological disorders .
Case Study: GlyT1 Inhibition
A relevant study highlighted the design of a novel glycine transporter 1 (GlyT1) inhibitor through structural modifications similar to those found in this compound. This research underscores the importance of fluorinated compounds in enhancing the efficacy of therapeutic agents .
Materials Science
Polymer Chemistry
The compound's unique functional groups make it suitable for applications in polymer chemistry. It can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups is particularly advantageous as it imparts hydrophobic properties to the resulting materials.
Table 1: Properties of Fluorinated Polymers
| Property | Conventional Polymers | Fluorinated Polymers |
|---|---|---|
| Thermal Stability | Moderate | High |
| Chemical Resistance | Low | High |
| Hydrophobicity | Low | High |
Environmental Science
Toxicology and Environmental Impact
The environmental implications of fluorinated compounds are significant due to their persistence and potential toxicity. Studies conducted by the US EPA have assessed the toxicity profiles of similar compounds, indicating that while they may have beneficial applications, their environmental impact must be carefully evaluated .
Table 2: Toxicity Data Overview
| Compound | Acute Toxicity (LD50) | Environmental Persistence |
|---|---|---|
| This compound | TBD | High |
| Related Trifluoromethyl Compounds | TBD | Moderate to High |
Mechanism of Action
The mechanism of action of 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The prop-2-en-1-yloxy group can participate in covalent bonding with target proteins, leading to the modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights key structural and electronic differences between the target compound and analogous derivatives:
Key Observations:
- Substituent Position : The para-substitution pattern in the target compound maximizes electronic contrast between substituents, whereas ortho/meta-substituted analogs (e.g., ) exhibit steric hindrance or reduced conjugation.
- Electron-Withdrawing Groups: The −SCF₃ group is less polarizing than −NO₂ but more electron-withdrawing than −SCH₃ .
- Allyloxy Reactivity : The allyloxy group may enable polymerization or cycloaddition reactions, unlike inert alkyl chains (e.g., ) or halogenated substituents .
Physicochemical Properties
Biological Activity
The compound 1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene , also known by its chemical formula , has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by a prop-2-en-1-yl ether and a trifluoromethylthio group attached to a benzene ring. This structural configuration is expected to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C10H9F3OS |
| Molecular Weight | 256.24 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs. For instance, compounds containing trifluoromethyl groups have shown enhanced antibacterial properties against various pathogens.
Case Study 1: Antibacterial Evaluation
A study evaluated several derivatives of phenolic compounds for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl groups exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL, demonstrating significant efficacy compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Anticancer Activity
The anticancer potential of similar compounds has also been explored. For example, derivatives of benzene with ether functionalities have been associated with cytotoxic effects against various cancer cell lines.
Case Study 2: Cytotoxicity Assessment
In vitro studies showed that certain benzene derivatives could inhibit the proliferation of cancer cells at non-cytotoxic concentrations. One compound demonstrated an IC50 value of 44 nM against MRSA strains, indicating strong potential for further development as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Compounds with similar structures disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with DNA Replication : Some derivatives may inhibit DNA gyrase, an essential enzyme for bacterial replication.
- Apoptosis Induction in Cancer Cells : These compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.
Research Findings and Future Directions
The ongoing research into the biological activities of this compound suggests promising avenues for pharmaceutical applications. The compound's structural features may allow for modifications that enhance its efficacy and reduce toxicity.
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
